![molecular formula C17H16N2O2S B5753418 N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5753418.png)
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HPCA or N-(2-hydroxy-5-methylphenyl)-N'-(3-phenylacryloyl)thiourea. HPCA is a synthetic compound that is formed from the reaction of 2-hydroxy-5-methylaniline, phenyl isothiocyanate, and acryloyl chloride. The chemical formula of HPCA is C19H17N3O2S.
Mechanism of Action
The mechanism of action of HPCA is not fully understood. However, it is believed that HPCA exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. HPCA has also been shown to induce DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
HPCA has been shown to have several biochemical and physiological effects. HPCA has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. HPCA has also been shown to induce DNA damage in cancer cells, leading to cell death. HPCA has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of HPCA is its potential use as an anti-cancer drug. HPCA has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis in various types of cancer cells. HPCA has also been studied for its potential use as a diagnostic tool for cancer detection. However, one of the main limitations of HPCA is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of HPCA. One of the main areas of future research is the development of more effective methods for the synthesis of HPCA. Another area of future research is the study of the pharmacokinetics and pharmacodynamics of HPCA in vivo. This will help to determine the optimal dosage and administration route for HPCA in the treatment of cancer. Additionally, further studies are needed to investigate the potential use of HPCA in the treatment of other diseases, such as inflammatory diseases.
Synthesis Methods
The synthesis of HPCA involves the reaction of 2-hydroxy-5-methylaniline, phenyl isothiocyanate, and acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of HPCA is typically around 60-70%.
Scientific Research Applications
HPCA has been extensively studied for its potential applications in various fields of science. One of the most significant applications of HPCA is in the area of cancer research. HPCA has been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in various types of cancer cells, including breast cancer, lung cancer, and colon cancer. HPCA has also been studied for its potential use as a diagnostic tool for cancer detection.
properties
IUPAC Name |
(E)-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-7-9-15(20)14(11-12)18-17(22)19-16(21)10-8-13-5-3-2-4-6-13/h2-11,20H,1H3,(H2,18,19,21,22)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAGAPOMOKIMDM-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202246 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B5753335.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5753340.png)
![1-[(3-biphenylyloxy)acetyl]indoline](/img/structure/B5753341.png)


![5-(2,4-dichlorophenyl)-2-furaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5753371.png)

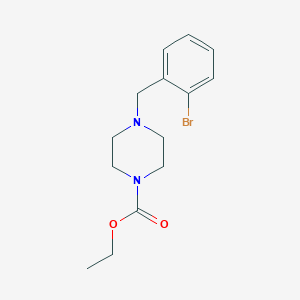
![3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5753388.png)
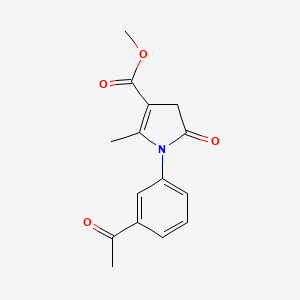
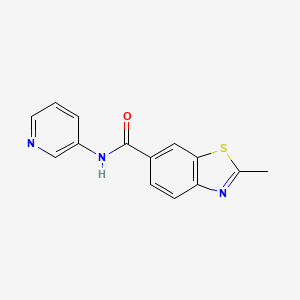
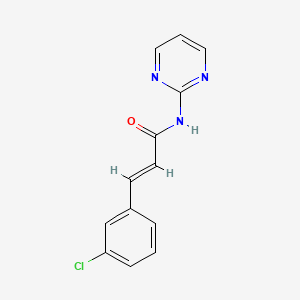
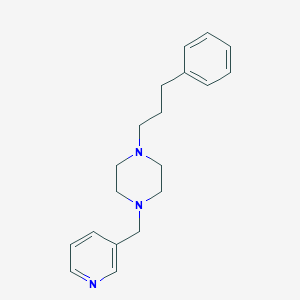
![7-(2-furyl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5753444.png)